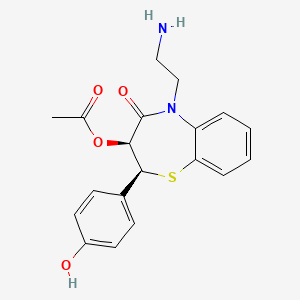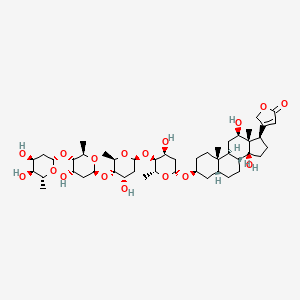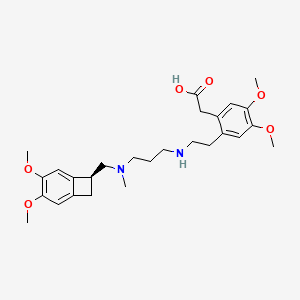
Ivabradine Impurity 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ivabradine Impurity 5, also known by its CAS number 1462470-54-7, is a chemical compound with the molecular formula C27H38N2O6 and a molecular weight of 486.61. This compound is primarily used in scientific research and is not intended for human or veterinary use.
Mechanism of Action
Target of Action
Ivabradine Impurity 5, also known as UNII-QYE4AE4479, primarily targets the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels . These channels are responsible for the “funny” current (If) in the sinoatrial node of the heart . The HCN channels play a crucial role in determining the heart rate .
Mode of Action
This compound acts by selectively inhibiting the If channels in the sinoatrial node in a dose-dependent manner . This selective inhibition disrupts the If ion current flow, prolonging diastolic depolarization, slowing firing in the sinoatrial node, and ultimately reducing the heart rate . This results in more blood flow to the myocardium .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the heart rate regulation pathway . By inhibiting the If channels, this compound slows the diastolic depolarization slope of sinoatrial node cells, reducing the heart rate . This action has downstream effects on the cardiovascular system, including reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time .
Pharmacokinetics
It is known that ivabradine, the parent compound, is a weak competitive inhibitor of cyp3a4 . Therefore, the pharmacokinetics of this compound can potentially be altered by strong CYP3A4 inhibitors such as ketoconazole or macrolide antibiotics .
Result of Action
The primary result of this compound’s action is a reduction in heart rate . This leads to improved blood flow to the myocardium, which can reduce the risk of hospitalization for worsening heart failure in adult patients and treat stable symptomatic heart failure as a result of dilated cardiomyopathy in pediatric patients .
Biochemical Analysis
Biochemical Properties
Ivabradine, the parent compound, is known to interact with the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which plays a crucial role in determining heart rate
Cellular Effects
Ivabradine, however, has been shown to reduce heart rate by inhibiting the funny current in the sinoatrial node . This results in reduced myocardial oxygen demand, enhanced diastolic filling, stroke volume, and coronary perfusion time
Molecular Mechanism
Ivabradine acts by inhibiting the pacemaker current in a dose-dependent manner . It specifically binds to the intracellular binding site within the HCN channel, causing inhibition of cation movement, which leads to slowing of the heart rate
Temporal Effects in Laboratory Settings
Ivabradine has been shown to have beneficial effects on heart failure patients over time
Dosage Effects in Animal Models
Ivabradine has been shown to have suppressive effects on cardiac remodeling in animal models of cardiac remodeling and heart failure . It reduces myocardial fibrosis, apoptosis, inflammation, and oxidative stress
Metabolic Pathways
Ivabradine, however, is known to modulate the renin-angiotensin-aldosterone system, sympathetic activation, and endothelial function
Chemical Reactions Analysis
Ivabradine Impurity 5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ivabradine Impurity 5 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of biological pathways and molecular interactions.
Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.
Industry: It is used in the development of new materials and chemical processes
Properties
IUPAC Name |
2-[2-[2-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propylamino]ethyl]-4,5-dimethoxyphenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O6/c1-29(17-21-11-20-14-25(34-4)26(35-5)16-22(20)21)10-6-8-28-9-7-18-12-23(32-2)24(33-3)13-19(18)15-27(30)31/h12-14,16,21,28H,6-11,15,17H2,1-5H3,(H,30,31)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBKQHNGUAYMKY-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNCCC1=CC(=C(C=C1CC(=O)O)OC)OC)CC2CC3=CC(=C(C=C23)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCNCCC1=CC(=C(C=C1CC(=O)O)OC)OC)C[C@H]2CC3=CC(=C(C=C23)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1462470-54-7 |
Source


|
| Record name | Benzeneacetic acid, 2-(2-((3-((((7S)-3,4-dimethoxybicyclo(4.2.0)octa-1,3,5-trien-7-yl)methyl)methylamino)propyl)amino)ethyl)-4,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1462470547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENEACETIC ACID, 2-(2-((3-((((7S)-3,4-DIMETHOXYBICYCLO(4.2.0)OCTA-1,3,5-TRIEN-7-YL)METHYL)METHYLAMINO)PROPYL)AMINO)ETHYL)-4,5-DIMETHOXY- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYE4AE4479 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[[2-[[4-[N'-(2-ethylbutoxycarbonyl)carbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B601658.png)
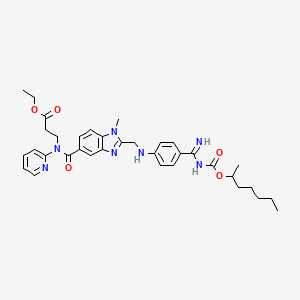
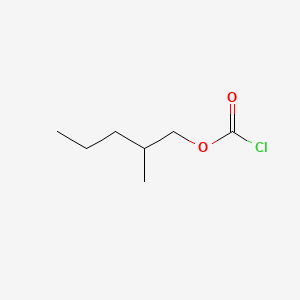
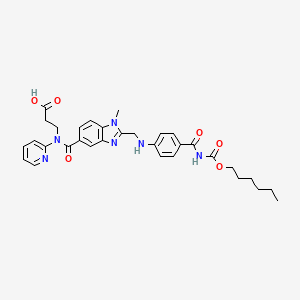
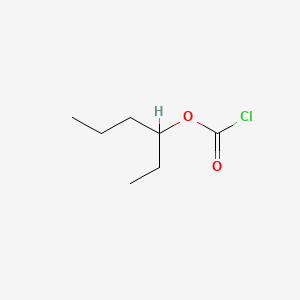
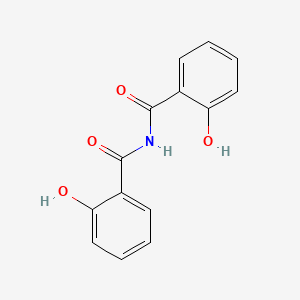
![2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one](/img/structure/B601668.png)
![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)
